molecular formula C25H16ClN7O3S B607578 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile CAS No. 1380672-07-0

4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile

Cat. No. B607578
M. Wt: 529.95764
InChI Key: HIWVLHPKZNBSBE-OUKQBFOZSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to propose a synthetic route. However, common methods for synthesizing triazoles involve 1,3-dipolar cycloadditions or azide-alkyne Huisgen cycloadditions.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The triazole and oxadiazole rings are generally stable under a variety of conditions, but could potentially be modified through reactions at the nitrogen atoms. The benzonitrile group could undergo reactions typical of aromatic nitriles, such as hydrolysis to form a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, boiling point, and stability under various conditions would need to be determined experimentally.


Scientific Research Applications

  • Cancer Therapeutics : This compound, also referred to as G007-LK, is identified as a potent and selective inhibitor of tankyrases 1 and 2 (TNKS1/2), which are seen as promising targets for cancer therapy. G007-LK has shown high selectivity and efficacy in vitro and in vivo, making it a significant compound in the development of novel anticancer therapeutics (Voronkov et al., 2013).

  • Antimicrobial Activities : Several 1,2,4-triazole derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated good to moderate antimicrobial activity, indicating potential use in treating bacterial infections (Bayrak et al., 2009).

  • Antioxidant Properties : Some derivatives of the compound have been studied for their antioxidant properties. These studies involve the synthesis of new derivatives and evaluation of their antioxidant and antiradical activities, suggesting potential applications in oxidative stress-related conditions (Bekircan et al., 2008).

  • Enzyme Inhibition : The compound and its derivatives have been investigated for their potential as enzyme inhibitors, with studies focusing on lipase and α-glucosidase inhibition. This research suggests its possible application in the treatment of diseases like diabetes or obesity (Bekircan et al., 2015).

  • Antibacterial and Antifungal Agents : Research has been conducted on the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial activities. These studies highlight the potential of these compounds as antibacterial and antifungal agents (Bektaş et al., 2007).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific data, it’s difficult to predict its toxicity, flammability, or environmental impact.


Future Directions

Further studies could involve synthesizing this compound, characterizing its physical and chemical properties, and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.


properties

IUPAC Name

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWVLHPKZNBSBE-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile

Citations

For This Compound
3
Citations
A Voronkov, DD Holsworth, J Waaler… - Journal of medicinal …, 2013 - ACS Publications
Tankyrases 1 and 2 (TNKS1/2) are promising pharmacological biotargets with possible applications for the development of novel anticancer therapeutics. A focused structure–activity …
Number of citations: 138 pubs.acs.org
R Kaur, A Ranjan Dwivedi, B Kumar… - Anti-Cancer Agents in …, 2016 - ingentaconnect.com
1,2,4-triazole is an important nucleus present in a large number of compounds. More than thirty-five compounds containing this nucleus are introduced into the market. 1,2,4-triazole …
Number of citations: 195 www.ingentaconnect.com
A Voronkov, DD Holsworth, J Waaler, SR Wilson… - topksignals.com
Published by American Chemical Society. Copyright© American Chemical Society. However, no copyright claim is made to original US Government works, or works produced by …
Number of citations: 0 topksignals.com

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